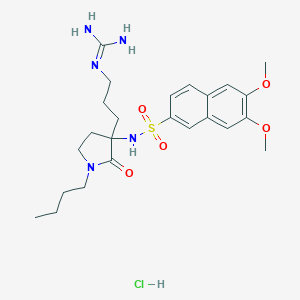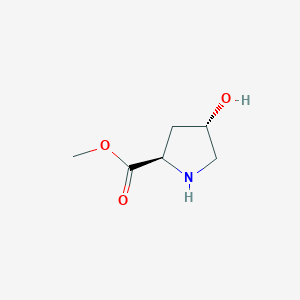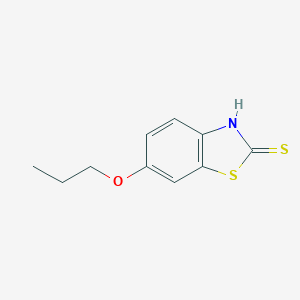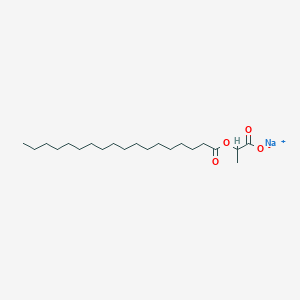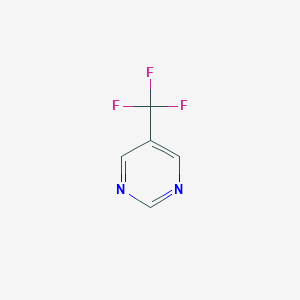
5-(Trifluormethyl)pyrimidin
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrimidine (5-TFMP) is an important organic compound in the field of organic synthesis. It is an aromatic heterocyclic compound with a five-membered ring containing one nitrogen atom, three carbon atoms, and one trifluoromethyl group. This compound has been widely studied due to its potential applications in medicinal chemistry and organic synthesis. In particular, 5-TFMP is a versatile building block for the synthesis of new compounds, and its use in medicinal chemistry has been the focus of numerous research studies. In
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
5-(Trifluormethyl)pyrimidin hat eine signifikante antifungale Wirkung gezeigt. In einer Studie wurden Derivate dieser Verbindung gegen verschiedene Pilze getestet, darunter Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum. Die Ergebnisse zeigten, dass einige dieser Derivate eine gute antifungale Wirkung in vitro bei einer Konzentration von 50 μg/ml aufwiesen .
Insektizide Anwendungen
Die gleiche Studie bewertete auch die insektiziden Eigenschaften von this compound-Derivaten. Diese Verbindungen zeigten moderate insektizide Aktivitäten gegen Mythimna separata und Spdoptera frugiperda bei einer Konzentration von 500 μg/ml .
Antikrebs-Anwendungen
Zusätzlich zu ihren antifungalen und insektiziden Eigenschaften haben this compound-Derivate auch Antikrebsaktivitäten gezeigt. Diese Verbindungen wurden gegen PC3, K562, Hela und A549-Krebszelllinien bei einer Konzentration von 5 μg/ml getestet .
Pharmazeutische Anwendungen
This compound wird als pharmazeutisches Zwischenprodukt verwendet . Das bedeutet, dass es bei der Synthese anderer Verbindungen verwendet wird, die möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden können.
Synthese von Fluazinam
Ein trifluormethylsubstituiertes Pyridinderivat, das this compound ähnelt, wurde bei der Synthese von Fluazinam verwendet . Fluazinam ist ein Fungizid, das in der Landwirtschaft eingesetzt wird.
Entwicklung von von der FDA zugelassenen Medikamenten
In den letzten 20 Jahren wurde die Trifluormethylgruppe, die in this compound vorhanden ist, in viele von der FDA zugelassene Medikamente integriert . Diese Medikamente wurden zur Behandlung verschiedener Krankheiten und Störungen eingesetzt.
Safety and Hazards
5-(Trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Trifluoromethyl pyrimidine derivatives have shown promise in the field of antifungal, insecticidal, and anticancer research . There is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . The development of efficient and new pesticides is still an urgent task for scientific researchers .
Wirkmechanismus
Target of Action
5-(Trifluoromethyl)pyrimidine primarily targets thymidylate synthase (TS) . TS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA . The compound also targets FLT3 and CHK1 , two kinases involved in cell proliferation and survival .
Mode of Action
5-(Trifluoromethyl)pyrimidine interacts with its targets by forming a moderately stable covalent complex with TS . This interaction inhibits the function of TS, disrupting DNA synthesis and leading to cell death . As a dual inhibitor of FLT3 and CHK1, it exhibits excellent kinase potency, contributing to its antiproliferative activity .
Biochemical Pathways
The inhibition of TS leads to a decrease in dTMP levels, which disrupts DNA synthesis and repair, resulting in lethal DNA damage . The compound’s action on FLT3 and CHK1 affects multiple signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to exhibit good oral bioavailability and selectivity .
Result of Action
The primary result of 5-(Trifluoromethyl)pyrimidine’s action is the inhibition of cell proliferation, leading to cell death . This makes it a potential candidate for the treatment of various cancers .
Action Environment
The action of 5-(Trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a one-pot multi-component reaction strategy, which demonstrates tolerance to various functional groups . This suggests that the compound’s action may be influenced by the presence of different functional groups in its environment.
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)pyrimidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that a metabolite of trifluorothymine, which is a derivative of 5-(Trifluoromethyl)pyrimidine, forms a moderately stable covalent complex with thymidylate synthase .
Cellular Effects
The effects of 5-(Trifluoromethyl)pyrimidine on cells are diverse and depend on the specific cellular context. For example, certain derivatives of 5-(Trifluoromethyl)pyrimidine have shown antifungal, insecticidal, and anticancer activities . These compounds have been found to exhibit good in vitro antifungal activities against various fungi and moderate insecticidal activities . They also indicated certain anticancer activities against various cancer cell lines .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)pyrimidine exerts its effects through various mechanisms. For instance, it has been found to inhibit thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition is achieved through the formation of a covalent complex with the enzyme .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHRGFQWZMVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570845 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176214-12-3 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176214-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselectivity in the synthesis of 5-(Trifluoromethyl)pyrimidine derivatives?
A1: Regioselective synthesis is crucial for producing the desired isomer of 5-(Trifluoromethyl)pyrimidine derivatives, as different isomers can exhibit vastly different biological activities. For example, a study highlighted a method for the regioselective preparation of 2-amino-5-trifluoromethyl-pyrimidine derivatives []. This selectivity is vital for ensuring the efficacy and minimizing potential side effects of drugs containing these compounds.
Q2: How does the introduction of a trifluoromethyl group at the 5-position of pyrimidine impact its properties?
A2: The trifluoromethyl group is strongly electron-withdrawing, influencing the electronic distribution within the pyrimidine ring. This can significantly impact the compound's reactivity, binding affinity to biological targets, and overall pharmacological properties. For instance, research demonstrated the synthesis and evaluation of a rociletinib analog where the trifluoromethyl group's position was altered, highlighting its impact on the molecule's interaction with the target epidermal growth factor receptor (EGFR) [].
Q3: What are the challenges associated with the direct trifluoromethylation of pyrimidine, and what alternative approaches have been explored?
A3: Direct trifluoromethylation of pyrimidine can be challenging due to selectivity issues and the potential formation of undesired byproducts. To circumvent this, researchers have developed a one-pot multi-component reaction strategy that avoids direct pyrimidine trifluoromethylation, offering a more selective and efficient route to 5-trifluoromethyl pyrimidine derivatives [, ].
Q4: Can you elaborate on the application of 5-(Trifluoromethyl)pyrimidine derivatives in medicinal chemistry?
A4: 5-(Trifluoromethyl)pyrimidine derivatives have shown promise as tyrosine kinase inhibitors (TKIs), particularly in targeting specific EGFR mutations prevalent in certain cancers [, ]. Rociletinib (CO-1686), a notable example, demonstrates high potency against EGFR with L858R/T790M mutations []. Research also explores the development of radioiodinated 5-(Trifluoromethyl)pyrimidine derivatives, such as [125I]ICO1686, as potential imaging agents for cancers expressing specific EGFR mutations [].
Q5: How do structure-activity relationship (SAR) studies contribute to the development of more potent and selective 5-(Trifluoromethyl)pyrimidine-based drugs?
A5: SAR studies are essential for understanding how modifications to the 5-(Trifluoromethyl)pyrimidine scaffold influence its biological activity. Researchers investigate the impact of introducing different substituents, changing their positions, or altering the core structure. For example, a study explored the synthesis and evaluation of a rociletinib analog where iodine was added to the diaminophenyl group, and the trifluoromethyl group's position was modified, ultimately impacting its interaction with EGFR L858R/T790M []. This iterative process of synthesis, biological evaluation, and structural modification guides the development of more potent and selective drug candidates.
Q6: What analytical techniques are commonly employed in the characterization of 5-(Trifluoromethyl)pyrimidine derivatives?
A6: Various spectroscopic techniques are used to characterize these compounds. X-ray crystallography confirmed the structure of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing a planar molecular structure with specific bond angles in the pyrimidine ring []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry play crucial roles in confirming the identity and purity of synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
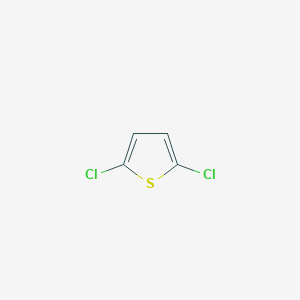

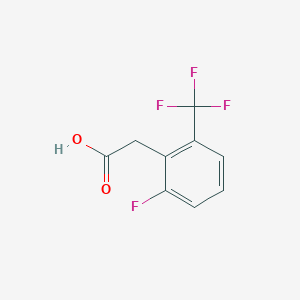
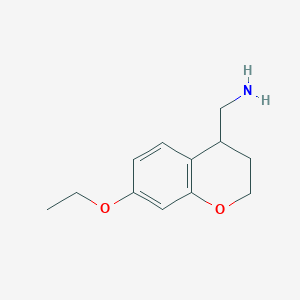
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

